Bismuth hydroxide

Descripción

Propiedades

InChI |

InChI=1S/Bi.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQAJTTVJUUIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Bi] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065053 | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish-white solid; [Merck Index] White or yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Bismuth hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-43-0 | |

| Record name | Bismuth hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bismuth Hydroxide: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth hydroxide (B78521), a compound of growing interest in materials science and medicine, presents a unique profile for researchers. While its chemical formula is well-established, its precise structure remains a subject of investigation, often presenting as an amorphous or hydrated oxide form. This guide provides a comprehensive overview of the chemical and physical properties of bismuth hydroxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in drug development. The multifaceted antimicrobial mechanism of bismuth compounds is also detailed.

Chemical Formula and Structure

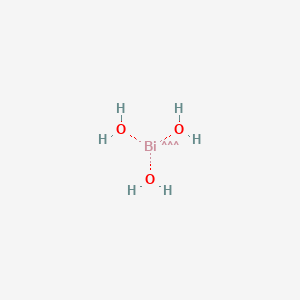

Bismuth hydroxide is an inorganic compound with the chemical formula Bi(OH)₃ .[1] It is also referred to as bismuth hydrate (B1144303) or bismuth oxide hydrate.[1]

Structure: The crystal structure of bismuth hydroxide is not fully characterized, and it is frequently described as an amorphous white to yellowish-white powder.[1][2] While crystalline forms have been reported, a complete structural solution has remained elusive, suggesting that it may exist as a hydrated bismuth oxide (Bi₂O₃·nH₂O) rather than a true metal hydroxide with a well-defined crystal lattice under typical synthesis conditions. This amorphous nature is a critical consideration in its characterization and application.

Physicochemical Properties

Bismuth hydroxide exhibits distinct physical and chemical properties that are crucial for its application and handling. Key quantitative data are summarized in Table 1.

| Property | Value | Citation(s) |

| Chemical Formula | Bi(OH)₃ | [1] |

| Molar Mass | 260.00 g/mol | [1] |

| Appearance | White to yellowish-white amorphous powder | [2] |

| Density | 4.36 - 4.96 g/cm³ | [1][2] |

| Solubility in Water | Insoluble | [1] |

| Solubility Product (Ksp) | pKsp: 31.5 (at 20°C) | [2] |

| Thermal Decomposition | Begins decomposing at 100°C, forming Bi₂O₃ by 400-415°C | [1][2] |

Experimental Protocols

Synthesis of Bismuth Hydroxide via Precipitation

This protocol is adapted from a common chemical precipitation method, which is scalable and allows for control over particle characteristics.[2]

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Concentrated nitric acid (HNO₃)

-

Aqueous ammonia (B1221849) (NH₄OH) solution (e.g., 25-28%)

-

Deionized water

Procedure:

-

Preparation of Bismuth Nitrate Solution: Dissolve bismuth(III) nitrate pentahydrate in a minimal amount of concentrated nitric acid to prevent premature hydrolysis. Dilute the solution with deionized water to achieve a final bismuth concentration of 0.15–2 mol/L.

-

Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add the aqueous ammonia solution dropwise. Monitor the pH of the solution continuously.

-

pH Adjustment: Continue adding the ammonia solution until the pH of the mixture reaches a value between 5.5 and 10. The formation of a white precipitate indicates the formation of bismuth hydroxide.

-

Aging: Allow the suspension to age for a period of 0.5 to 8 hours at a controlled temperature, typically between 20°C and 90°C, to ensure complete precipitation and to influence particle size and morphology.

-

Washing: Separate the precipitate from the supernatant by filtration or centrifugation. Wash the precipitate repeatedly with deionized water until the conductivity of the wash water is below a certain threshold (e.g., <300 µs/cm) to remove residual ions.

-

Drying: Dry the washed precipitate in an oven at a temperature between 60°C and 80°C to obtain the final bismuth hydroxide powder.

Characterization Techniques

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystallinity of the synthesized material. An XRD analysis of bismuth hydroxide will typically show a broad, featureless pattern, confirming its amorphous nature. If crystalline, distinct Bragg diffraction peaks would be observed.

-

Typical Parameters: Cu Kα radiation (λ = 1.5406 Å), 2θ scan range from 10° to 80°, with a step size of 0.02°.

Thermogravimetric Analysis (TGA):

-

Purpose: To study the thermal stability and decomposition of bismuth hydroxide.

-

Procedure: A sample of Bi(OH)₃ is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Expected Results: A TGA curve will show a weight loss corresponding to the loss of water molecules, leading to the formation of bismuth(III) oxide (Bi₂O₃). The decomposition typically begins around 100°C and is complete by approximately 415°C.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the morphology, particle size, and aggregation of the synthesized bismuth hydroxide powder.

-

Sample Preparation: The powder is mounted on a sample holder using conductive tape for SEM. For TEM, the powder is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a carbon-coated copper grid.

-

Analysis: SEM provides surface morphology information, while TEM offers higher resolution images of individual nanoparticles and their structure.

Applications in Drug Development

Bismuth compounds, including bismuth hydroxide and its derivatives like bismuth subsalicylate, have been used for centuries in medicine, particularly for gastrointestinal disorders.[1] Their primary modern application is in the eradication of Helicobacter pylori, the bacterium responsible for peptic ulcers and gastritis.

Mechanism of Action against Helicobacter pylori

Bismuth compounds do not have a single target but rather a multifactorial mechanism of action, which makes the development of bacterial resistance difficult. The key actions are visualized in the diagram below.

Caption: Multifaceted mechanism of action of bismuth against H. pylori.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of bismuth hydroxide.

Caption: Experimental workflow for Bi(OH)₃ synthesis and characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bismuth Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Bismuth hydroxide (B78521), Bi(OH)₃, is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and medicine. Its low toxicity profile compared to other heavy metals makes it a valuable component in pharmaceutical formulations, particularly for gastrointestinal disorders. This guide provides a comprehensive overview of the core physical and chemical properties of bismuth hydroxide, detailed experimental protocols for its synthesis and characterization, and a visual representation of its mechanisms and workflows.

Physical Properties of Bismuth Hydroxide

Bismuth hydroxide is typically a white to yellowish-white amorphous or microcrystalline powder.[1][2] Its physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Bi(OH)₃ | [3] |

| Molecular Weight | 260.00 g/mol | [4] |

| Appearance | White to slightly beige amorphous or microcrystalline solid | [1] |

| Density | 4.36 g/cm³ - 4.96 g/cm³ | [3][5] |

| Melting Point | Decomposes before melting | [1] |

| Boiling Point | Not applicable (decomposes) | [1] |

| Solubility in Water | Practically insoluble | [1][5] |

| Solubility in other Solvents | Insoluble in organic solvents; dissolves in dilute acids. Soluble in glycerol (B35011) in the presence of NaOH when freshly precipitated. | [1][2] |

Chemical Properties of Bismuth Hydroxide

Bismuth hydroxide exhibits distinct chemical behaviors, including thermal decomposition and amphoterism. It is a key precursor for the synthesis of other bismuth compounds, notably bismuth oxide (Bi₂O₃).[3]

| Property | Description | Reference(s) |

| Thermal Decomposition | Decomposes upon heating. At 100°C, it begins to lose water to form the metahydroxide. At higher temperatures (around 400°C), it decomposes to bismuth(III) oxide (Bi₂O₃). | [5] |

| Acid-Base Properties | Exhibits amphoteric behavior, dissolving in strong acids to form bismuth salts and reacting with strong bases to form hydroxo-complexes. | [1][6] |

| Reactivity | Reacts with acids to form the corresponding bismuth(III) salt and water. For example, with hydrochloric acid, it forms bismuth(III) chloride. | [7][8] |

| Precursor Activity | Serves as a versatile precursor for the synthesis of various bismuth-containing materials, such as bismuth oxide nanoparticles and multiferroic bismuth ferrite (B1171679) (BiFeO₃), through controlled thermal decomposition. | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of bismuth hydroxide are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental procedures.

Synthesis of Bismuth Hydroxide

1. Precipitation Method

This method involves the reaction of a soluble bismuth salt with a base to precipitate bismuth hydroxide.

-

Materials: Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), aqueous ammonia (B1221849) (NH₃·H₂O) or sodium hydroxide (NaOH), deionized water, dispersant (e.g., polyethylene (B3416737) glycol).

-

Procedure:

-

Prepare a 0.15–2 mol/L solution of bismuth nitrate by dissolving Bi(NO₃)₃·5H₂O in deionized water. A small amount of nitric acid can be added to prevent premature hydrolysis.[9]

-

Optionally, add a dispersant solution to the bismuth nitrate solution and stir.[9]

-

Slowly add aqueous ammonia or a sodium hydroxide solution dropwise to the bismuth nitrate solution under constant stirring.[9]

-

Monitor the pH of the solution, adjusting it to a range of 5.5–10 to induce the precipitation of bismuth hydroxide.[5]

-

Continue stirring for 0.5–8 hours at a controlled temperature (20–90°C).[5]

-

Age the resulting suspension to allow for the growth and stabilization of the precipitate.

-

Collect the white precipitate by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove impurities. Washing should continue until the conductivity of the filtrate is below 200 µs/cm.[5]

-

Dry the purified bismuth hydroxide powder in an oven at a temperature between 50°C and 90°C.[9]

-

2. Hydrothermal Method

This technique is employed to synthesize crystalline bismuth hydroxide nanostructures.

-

Materials: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), potassium hydroxide (KOH) or other mineralizers, deionized water.

-

Procedure:

-

Disperse a specific amount of Bi(NO₃)₃·5H₂O in deionized water.

-

Adjust the pH of the suspension using a KOH solution. The final pH influences the morphology of the resulting nanoparticles.

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 140-180°C) and maintain it for a set duration (e.g., 18-24 hours).[10]

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the product by centrifugation.

-

Wash the product thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven.

-

Characterization of Bismuth Hydroxide

1. X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the synthesized material.

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: The dried bismuth hydroxide powder is mounted on a sample holder.

-

Typical Parameters:

-

Radiation Source: Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): 10-80 degrees.

-

Scan Speed: 1-5 degrees/minute.

-

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. Amorphous materials will show broad humps rather than sharp peaks.

2. Scanning Electron Microscopy (SEM)

SEM is utilized to observe the morphology, particle size, and surface features of the bismuth hydroxide powder.

-

Instrument: A scanning electron microscope.

-

Sample Preparation: A small amount of the powder is mounted on an SEM stub using conductive carbon tape. To enhance conductivity, the sample is typically sputter-coated with a thin layer of a conductive material like gold or palladium.[11]

-

Imaging: The sample is scanned with a high-energy electron beam. The signals from the interaction of the beam with the sample are used to generate images.

-

Data Analysis: The SEM images provide qualitative information about the shape and size distribution of the particles. Image analysis software can be used for quantitative measurements of particle dimensions.

3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the bismuth hydroxide.

-

Instrument: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the powder is placed directly on the ATR crystal.

-

Typical Parameters:

-

Wavenumber Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to specific vibrational modes. For bismuth hydroxide, characteristic peaks for O-H stretching (around 3200-3445 cm⁻¹) and Bi-O vibrations (below 1000 cm⁻¹) are expected.[12]

4. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of bismuth hydroxide.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed amount of the bismuth hydroxide powder is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

Typical Parameters:

-

Heating Rate: 5-20 °C/min.

-

Temperature Range: Room temperature to 600-800°C.

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).

-

-

Data Analysis: The TGA curve plots the sample weight as a function of temperature. Weight loss steps indicate decomposition or dehydration events. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of weight loss is at its maximum. For Bi(OH)₃, a weight loss corresponding to the removal of water to form Bi₂O₃ is observed.[13]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of bismuth hydroxide.

Logical Relationships in Gastrointestinal Applications

Caption: Logical relationships of bismuth hydroxide's action in the GI tract.

Applications in Drug Development

Bismuth hydroxide and other bismuth compounds have a long history of use in medicine, primarily for treating gastrointestinal ailments.[2]

-

Antacids: Bismuth hydroxide can neutralize excess stomach acid, providing relief from heartburn and indigestion.[14]

-

Treatment of Helicobacter pylori Infection: Bismuth compounds are often used in combination with antibiotics as part of eradication therapies for H. pylori, the bacterium responsible for many cases of gastritis and peptic ulcers.[2] The antimicrobial action of bismuth is believed to involve multiple mechanisms, including the inhibition of bacterial enzymes and cell wall synthesis.

-

Anti-diarrheal Agents: Colloidal bismuth hydroxide is used as an anti-diarrheal and antisecretory agent. It is thought to work by inhibiting intestinal secretion caused by bacterial toxins and may also have direct antimicrobial effects on enteropathogens.[15][16]

-

Cytoprotection: Bismuth compounds can enhance the protective barrier of the gastric mucosa, promoting the healing of ulcers.[2]

-

Drug Delivery: The nanoparticle form of bismuth compounds is being explored for applications in drug delivery systems and as a radiosensitizer in cancer therapy due to the high atomic number of bismuth.[17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bismuth Hydroxide | High-Purity Reagent | RUO [benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Page loading... [guidechem.com]

- 6. Amphoteric hydroxides - PCC Group Product Portal [products.pcc.eu]

- 7. Bismuth: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN103112893B - Preparation method of bismuth hydroxide - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. The inhibitory effect of colloidal bismuth hydroxide gel on Escherichia coli O157:H7 and on the activity of Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Action of Colloidal Bismuth Hydroxide Gel and its Commercial Cream on Enteropathogens and Colonizers of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

Bismuth hydroxide solubility in aqueous solutions

An In-depth Technical Guide to the Solubility of Bismuth Hydroxide (B78521) in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bismuth hydroxide (Bi(OH)₃) is an inorganic compound of significant interest in various fields, including materials science and medicine, where it often serves as a precursor for other bismuth-containing active pharmaceutical ingredients.[1][2] Its efficacy and behavior in biological and chemical systems are fundamentally governed by its solubility characteristics in aqueous media. Bismuth hydroxide is generally characterized by its low solubility in water, a property that is highly dependent on the pH, temperature, and presence of complexing agents in the solution.[3][4] This guide provides a comprehensive technical overview of the solubility of bismuth hydroxide, presenting quantitative data, detailing experimental protocols for its determination, and outlining the key factors that influence its dissolution.

Quantitative Solubility Data

The solubility of bismuth hydroxide is most accurately described by its solubility product constant (Ksp), which represents the equilibrium between the solid compound and its constituent ions in a saturated solution.

Solubility Product Constant (Ksp)

The dissolution equilibrium for bismuth hydroxide in water is given by:

Bi(OH)₃(s) ⇌ Bi³⁺(aq) + 3OH⁻(aq)

The Ksp is a critical value for predicting its solubility under various conditions.

| Parameter | Value | Temperature (°C) | Reference |

| pKsp | 31.5 | 20 | [5] |

| Ksp | 3.16 x 10⁻³² | 20 | Calculated from pKsp |

Note: Some sources may refer to bismuthyl hydroxide (BiOOH), which has a different Ksp value (4x10⁻¹⁰). It is crucial to distinguish between these species.[6]

Molar Solubility in Water

From the Ksp, the molar solubility (S) of Bi(OH)₃ in pure water can be calculated. The relationship is Ksp = [Bi³⁺][OH⁻]³ = (S)(3S)³ = 27S⁴.

| Parameter | Value (mol/L) | Temperature (°C) | Conditions |

| Molar Solubility (Calculated) | 1.85 x 10⁻⁹ | 20 | Pure Water |

This calculated value confirms that bismuth hydroxide is practically insoluble in water under neutral conditions.[3][7]

Influence of pH on Solubility

The solubility of bismuth(III) is strongly dependent on pH. Bismuth hydroxide is soluble in acidic solutions but does not dissolve in excess ammonia (B1221849) or sodium hydroxide, indicating it is not amphoteric.[4][8]

| pH Range | Solubility Behavior | Predominant Species & Reactions |

| Strongly Acidic (pH < 2) | High Solubility | In strongly acidic solutions, the bismuth(III) ion is hydrated, forming species like [Bi(H₂O)₈]³⁺.[9][10] The hydroxide ions from Bi(OH)₃ are neutralized by H⁺, shifting the equilibrium towards dissolution: Bi(OH)₃ + 3H⁺ → Bi³⁺ + 3H₂O. |

| Weakly Acidic to Neutral | Very Low Solubility / Precipitation | Hydrolysis occurs readily, leading to the formation of various complexes and ultimately precipitation.[9][10][11] In the presence of certain anions like chloride or nitrate (B79036), bismuthyl salts (e.g., BiOCl) can precipitate at very low pH values, near 0.[12] |

| Alkaline (pH > 7) | Very Low Solubility | Bi(OH)₃ precipitates and remains stable. In the absence of interfering anions, precipitation begins at a relatively high pH of approximately 10.[12] |

Studies involving organic matter have shown a solubility minimum in the pH range of 2–3.5.[10]

Factors Affecting Solubility

Several factors can significantly alter the solubility equilibrium of bismuth hydroxide.

pH

As detailed in the table above, pH is the most critical factor. The addition of acid consumes hydroxide ions, pulling the dissolution equilibrium to the right and increasing solubility, per Le Châtelier's principle.

Common Ion Effect

The common ion effect predicts a decrease in the solubility of a sparingly soluble salt when a solution already containing one of the ions from the salt is added.[13][14]

-

Addition of a Base (e.g., NaOH): Increasing the concentration of the common ion OH⁻ will shift the equilibrium Bi(OH)₃ ⇌ Bi³⁺ + 3OH⁻ to the left, causing precipitation and reducing the molar solubility of bismuth hydroxide.[13][15]

-

Addition of a Soluble Bismuth Salt (e.g., Bi(NO₃)₃): Increasing the concentration of the common ion Bi³⁺ will also shift the equilibrium to the left, suppressing the dissolution of Bi(OH)₃.

Complex Formation

The solubility of bismuth hydroxide can be substantially increased through the formation of soluble complexes.

-

Hydroxide Complexes: In aqueous solutions, bismuth(III) can form various monomeric and polymeric hydrolyzed species, such as [Bi(OH)m(H₂O)n]³⁻m and [Bip(OH)m(H₂O)n]³p–m.[11] The hexameric complex, Bi₆O₄(OH)₄⁶⁺, is a notable species formed as pH increases from strongly acidic conditions.[9][10]

-

Chelating Agents: Organic molecules can act as chelating agents, forming stable, soluble complexes with Bi³⁺ ions. This chelation prevents uncontrolled precipitation.[1] For example, citric acid and tartaric acid are used in solution chemistry routes to prepare bismuth compounds by forming stable complexes that moderate hydrolysis.[1][16] Bismuth(III) forms exceptionally strong complexes with natural organic matter, which can enhance its solubility.[9][10]

Temperature

While extensive quantitative data is not available in the cited literature, general principles suggest that solubility may be influenced by temperature. For related compounds like bismuth oxychloride (BiOCl), solubility has been shown to increase with temperature.[17] For bismuth hydroxide itself, temperature plays a role in the crystallinity and stability of the precipitate. Aging the precipitated suspension at temperatures below 90°C can enhance crystallinity, whereas higher temperatures can cause dehydration, leading to the formation of bismuth(III) oxide (Bi₂O₃).[1]

Experimental Protocols for Solubility Determination

The following section describes a generalized methodology for the experimental determination of bismuth hydroxide solubility, based on the equilibrium method.

Protocol: Equilibrium Solubility Measurement

1. Synthesis of Bismuth Hydroxide:

- Prepare a solution of a soluble bismuth(III) salt, such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), in dilute nitric acid to prevent premature hydrolysis.[1]

- Induce precipitation by slowly adding a base, such as sodium hydroxide (NaOH) or aqueous ammonia (NH₃·H₂O), while stirring until the desired pH for precipitation is reached.[1] The general reaction is: Bi(NO₃)₃(aq) + 3NaOH(aq) → Bi(OH)₃(s) + 3NaNO₃(aq).[1]

- Wash the resulting white precipitate repeatedly with deionized water to remove residual ions, followed by filtration.

2. Preparation of Saturated Solution:

- Add an excess of the synthesized Bi(OH)₃ solid to the desired aqueous medium (e.g., deionized water, buffer solution of a specific pH).

- Agitate the suspension at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. A period of 30 minutes has been used in some studies, but longer times (e.g., 24-48 hours) may be necessary.[18]

3. Phase Separation:

- Separate the solid and liquid phases. This can be achieved by centrifuging the suspension and then filtering the supernatant through a fine-pore filter (e.g., 0.45 μm or smaller) to remove any colloidal particles.

4. Analysis of Dissolved Bismuth Concentration:

- Accurately determine the concentration of Bi³⁺ in the clear filtrate. Several analytical methods are suitable:

- Chelatometric Titration: Titrate the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint can be detected potentiometrically or with a metal indicator like xylenol orange. Ascorbic acid can be added to reduce interference from traces of iron.[19]

- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These highly sensitive techniques are ideal for accurately measuring low concentrations of dissolved bismuth.

5. Calculation:

- From the measured concentration of Bi³⁺, calculate the molar solubility (S). If the experiment was conducted in pure water, the Ksp can also be calculated using the relationship Ksp = 27S⁴.

// Diagram settings graph [bgcolor="transparent", size="10,5!", ratio=fill]; node [color="#5F6368", penwidth=1.5]; edge [color="#4285F4", penwidth=1.5]; } dot Caption: Experimental workflow for determining the solubility of bismuth hydroxide.

Logical Relationships in Bismuth Hydroxide Dissolution

The dissolution of Bi(OH)₃ is a dynamic equilibrium that is influenced by several chemical factors. The diagram below illustrates how different species in the solution can shift this equilibrium.

// Main Equilibrium BiOH3_solid [label="Bi(OH)₃ (solid)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Bi_ions [label="Bi³⁺(aq) + 3OH⁻(aq)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; BiOH3_solid -> Bi_ions [dir=both, color="#4285F4", label=" Ksp", fontcolor="#4285F4"];

// Factors shifting equilibrium H_ion [label="H⁺ (Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OH_ion [label="OH⁻ (Base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_agent [label="Complexing\nAgent (L)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products of shifts H2O [label="3H₂O", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; BiL_complex [label="[Bi(L)n]³⁺ (Soluble Complex)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows showing influence H_ion -> Bi_ions [label=" Consumes OH⁻\n(Shifts Right →)", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Bi_ions -> H2O [label="", color="#EA4335", style=dashed];

Bi_ions -> BiOH3_solid [label=" Shifts Left ←\n(Common Ion)", color="#34A853", style=dashed, dir=back, fontcolor="#34A853"]; OH_ion -> Bi_ions [style=invis]; // for positioning

Complex_agent -> Bi_ions [label=" Consumes Bi³⁺\n(Shifts Right →)", color="#4285F4", style=dashed, fontcolor="#4285F4"]; Bi_ions -> BiL_complex [label="", color="#4285F4", style=dashed];

// Invisible edges for layout {rank=same; H_ion; Complex_agent;} {rank=same; H2O; BiL_complex;} } dot Caption: Factors influencing the dissolution equilibrium of bismuth hydroxide.

Relevance in Drug Development

Bismuth compounds have a long history in medicine, particularly for treating gastrointestinal disorders like peptic ulcers, gastritis, and infections caused by Helicobacter pylori.[20][21][22] Bismuth hydroxide often serves as a key intermediate in the synthesis of these active pharmaceutical ingredients, such as bismuth subsalicylate and bismuth subcitrate.[1][20]

The very low solubility of bismuth hydroxide and related bismuthyl compounds at neutral and physiological pH is central to their therapeutic action. This insolubility allows for localized activity within the gastrointestinal tract, minimizing systemic absorption and potential toxicity.[20] The compounds act by coating the stomach lining, neutralizing acid, and exhibiting antimicrobial properties.[2][20] Therefore, a thorough understanding and precise control of solubility are paramount for formulating effective and safe bismuth-based drugs.

References

- 1. Bismuth Hydroxide | High-Purity Reagent | RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 10361-43-0 CAS MSDS (BISMUTH HYDROXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. bismuth hydroxide [chemister.ru]

- 6. Ksp Table [chm.uri.edu]

- 7. Bismuth Hydroxide [drugfuture.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. 6.1 – Common-Ion Effect – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 14. Khan Academy [khanacademy.org]

- 15. jchemlett.com [jchemlett.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. Mixed hydroxide complex formation and solubility of bismuth in nitrate and perchlorate medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 20. Bismuth: applications and uses-Metalpedia [metalpedia.asianmetal.com]

- 21. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Thermal Decomposition of Bismuth Hydroxide into Bismuth Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermal decomposition of bismuth hydroxide (B78521) (Bi(OH)₃) to form bismuth oxide (Bi₂O₃), a material of significant interest in various scientific fields, including drug development. Understanding the thermal behavior of bismuth hydroxide is crucial for the controlled synthesis of bismuth oxide nanoparticles with desired physicochemical properties for applications such as radiosensitizers in cancer therapy and as components of drug delivery systems.[1][2][3][4][5] This document outlines the key thermal events, presents detailed experimental protocols for characterization, and discusses the relevance of the resulting bismuth oxide nanoparticles in a biomedical context.

Thermal Decomposition Pathway

The thermal decomposition of bismuth hydroxide to bismuth oxide is a multi-step process involving the sequential loss of water molecules. The generally accepted pathway proceeds through the formation of an intermediate, bismuth oxyhydroxide (BiO(OH)), before the final formation of bismuth(III) oxide.

The decomposition can be represented by the following chemical equations:

-

Dehydration to Bismuth Oxyhydroxide: 2Bi(OH)₃(s) → 2BiO(OH)(s) + 2H₂O(g)

-

Decomposition to Bismuth Oxide: 2BiO(OH)(s) → Bi₂O₃(s) + H₂O(g)

The overall reaction is:

2Bi(OH)₃(s) → Bi₂O₃(s) + 3H₂O(g)

This process can be effectively monitored and quantified using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Thermal Analysis Data

The thermal decomposition of bismuth hydroxide exhibits distinct mass loss events corresponding to the dehydration and decomposition steps. The following table summarizes typical quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) (DSC) | Mass Loss (%) (TGA) | Associated Reaction |

| Dehydration | 100 - 250 | ~180 (Endothermic) | ~6.9 | 2Bi(OH)₃ → 2BiO(OH) + 2H₂O |

| Decomposition | 250 - 450 | ~390 (Endothermic) | ~3.5 | 2BiO(OH) → Bi₂O₃ + H₂O |

| Total | 100 - 450 | ~10.4 | 2Bi(OH)₃ → Bi₂O₃ + 3H₂O |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, particle size, and atmospheric conditions.

Experimental Protocols

Synthesis of Bismuth Hydroxide (Bi(OH)₃)

A common method for synthesizing bismuth hydroxide is through the precipitation of a bismuth salt with a base.

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 25%)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.1 M solution of bismuth nitrate pentahydrate by dissolving the appropriate amount in deionized water. Mild heating and stirring may be required for complete dissolution.

-

Slowly add the ammonium hydroxide solution dropwise to the bismuth nitrate solution while stirring vigorously.

-

Continue adding the ammonium hydroxide solution until the pH of the mixture reaches approximately 9-10, leading to the formation of a white precipitate of bismuth hydroxide.

-

Age the precipitate by stirring the suspension for 1-2 hours at room temperature.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

-

Dry the resulting bismuth hydroxide powder in an oven at 60-80°C for 12 hours.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried bismuth hydroxide powder into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Set the heating rate to a constant value, typically 10°C/min.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent any oxidative side reactions.

-

-

Thermal Program: Heat the sample from room temperature to approximately 600°C.

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset and peak temperatures of thermal events and the corresponding percentage mass loss.

Powder X-ray Diffraction (XRD)

Purpose: To confirm the crystal structure of the initial bismuth hydroxide and the final bismuth oxide product.

Instrumentation:

-

A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[6]

Procedure:

-

Sample Preparation: Place a small amount of the powdered sample onto a sample holder and gently press to create a flat, smooth surface.

-

Instrument Parameters:

-

Data Analysis: Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard reference patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

Visualizing the Process and Workflow

Thermal Decomposition Pathway of Bismuth Hydroxide

Caption: The stepwise thermal decomposition of bismuth hydroxide to bismuth oxide.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and thermal characterization of bismuth hydroxide.

Relevance to Drug Development

The synthesis of bismuth oxide nanoparticles via the thermal decomposition of bismuth hydroxide is of considerable interest to drug development professionals for several reasons:

-

Radiosensitizers: Bismuth's high atomic number (Z=83) makes bismuth oxide nanoparticles effective radiosensitizers in cancer radiotherapy.[3][4] They can enhance the localized dose of radiation delivered to tumor cells, thereby increasing the efficacy of the treatment while potentially reducing side effects on surrounding healthy tissues.[1][5] The controlled thermal decomposition allows for the production of nanoparticles with specific sizes and surface properties, which are critical for their performance as radiosensitizers.

-

Drug Delivery Systems: The porous nature and high surface area of bismuth oxide nanoparticles make them suitable candidates as carriers for targeted drug delivery.[2] Drugs can be loaded onto the nanoparticles, which can then be functionalized to target specific cancer cells or tissues. The controlled release of the therapeutic agent can be triggered by changes in the local microenvironment, such as pH.

-

Bioimaging: Bismuth oxide nanoparticles also have potential as contrast agents in medical imaging techniques like computed tomography (CT) due to the high X-ray attenuation of bismuth.

The ability to produce well-defined bismuth oxide nanoparticles through a controlled thermal decomposition process is a critical step in harnessing their potential for these advanced biomedical applications.

References

- 1. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital-library.theiet.org [digital-library.theiet.org]

- 3. Medical Applications of Metallic Bismuth Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Heats of Transformations in Bismuth Oxide by Differential Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Bismuth Hydroxide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the structural analysis of bismuth hydroxide (B78521), Bi(OH)₃. It details the challenges associated with its characterization, outlines key experimental protocols, and presents available physicochemical data. Given its role as a precursor in materials science and its use in pharmaceutical preparations, understanding its properties is of significant interest.

Introduction: The Nature of Bismuth Hydroxide

Bismuth hydroxide (Bi(OH)₃) is an inorganic compound that typically presents as a white to yellowish-white amorphous powder.[1][2][3] Unlike many metal hydroxides, Bi(OH)₃ is not a fully characterized crystalline compound, and detailed single-crystal structural data is absent in the current scientific literature.[4] Its structure is often described as amorphous or having a low degree of crystallinity.[5] This lack of long-range atomic order presents a significant challenge for traditional crystallographic analysis.

Despite this, bismuth hydroxide is a crucial material. It serves as a versatile precursor for the synthesis of various bismuth-containing compounds, most notably bismuth oxide (Bi₂O₃) nanoparticles, which have applications in photocatalysis.[6] It is also a component of "Milk of Bismuth," a gastrointestinal protective agent used in medicine.[4] Therefore, characterizing its structure, even in its amorphous state, is essential for controlling the properties of the final products in both materials science and pharmaceutical applications.

Physicochemical and Structural Properties

While a definitive crystal structure is not available, several key physical and chemical properties of bismuth hydroxide have been determined. These are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | Bi(OH)₃ | [2][7] |

| Molecular Weight | 260.00 g/mol | [2][7] |

| Appearance | White to yellowish-white amorphous powder | [1][2] |

| Density | 4.36 g/cm³ (at 20°C) | [3] |

| Solubility | Practically insoluble in water; Soluble in acids and glycerol | [1][2][3] |

| Decomposition Temp. | Decomposes upon heating (loses water at 100°C) | [3][4] |

Synthesis and Experimental Characterization

The analysis of bismuth hydroxide relies on a combination of synthesis methods and characterization techniques suited for amorphous or nanocrystalline materials.

Synthesis Protocols

The most common method for synthesizing bismuth hydroxide is through aqueous precipitation. A typical workflow involves the hydrolysis of a bismuth(III) salt solution, with the pH being a critical parameter.[6]

Aqueous Precipitation Workflow

Caption: Workflow for bismuth hydroxide synthesis via aqueous precipitation.

Another common approach is the hydrothermal method, which can yield more crystalline nanostructures.[6][8]

-

Hydrothermal Synthesis: A suspension of a bismuth salt (e.g., Bi(NO₃)₃·5H₂O) in deionized water has its pH adjusted with a base (e.g., KOH). The mixture is sealed in a Teflon-lined autoclave and heated (e.g., at 150°C for 12 hours). The resulting precipitate is then collected, washed, and dried.[8]

Experimental Characterization Protocols

Given the amorphous nature of Bi(OH)₃, a multi-technique approach is necessary for its characterization.

Logical Flow of Characterization

Caption: Key techniques for the characterization of bismuth hydroxide.

A. X-Ray Diffraction (XRD)

XRD is the primary technique used to assess the crystallinity of materials. For bismuth hydroxide, the resulting pattern typically shows broad humps rather than sharp Bragg peaks, confirming its amorphous or poorly crystalline nature.[9]

-

Protocol:

-

Sample Preparation: A thin, uniform layer of the dried Bi(OH)₃ powder is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα radiation) is used.[8][10]

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10° to 70°) at a specific scan rate (e.g., 4°/min).[11]

-

Analysis: The resulting diffractogram is analyzed. The absence of sharp peaks is indicative of an amorphous structure. Any observed peaks can be compared to standard databases (e.g., JCPDS) to identify potential crystalline impurities.

-

B. Neutron Diffraction

While not commonly reported for Bi(OH)₃, neutron diffraction is a powerful technique that could provide valuable structural information, particularly due to its high sensitivity to lighter elements like hydrogen.[12]

-

Protocol:

-

Sample Preparation: A sufficient quantity of the Bi(OH)₃ powder is loaded into a container material that is nearly transparent to neutrons, such as vanadium.[13]

-

Instrumentation: The sample is placed in a beam of thermal or cold neutrons at a dedicated neutron source.[13]

-

Data Collection: A diffraction pattern is collected over a period of time using a detector array.[14]

-

Analysis: The data can provide information on the positions of hydrogen (hydroxyl) groups and offer insights into the short-range order within the amorphous structure.

-

C. Electron Microscopy (SEM and TEM)

These techniques are vital for visualizing the morphology and size of the bismuth hydroxide particles.

-

Protocol:

-

Sample Preparation (SEM): A small amount of the powder is mounted on a sample stub using conductive adhesive and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.

-

Sample Preparation (TEM): The powder is dispersed in a solvent (e.g., ethanol) via ultrasonication. A drop of the dispersion is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.[6]

-

Imaging: The prepared sample is imaged in a scanning electron microscope (SEM) or transmission electron microscope (TEM) to observe particle shape, size distribution, and agglomeration state.[6] High-resolution TEM (HRTEM) can be used to look for any nanocrystalline domains.

-

D. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the material, providing confirmation of its chemical identity.

-

Protocol:

-

Sample Preparation: The Bi(OH)₃ powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Collection: An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. For Bi(OH)₃, key features include a broad band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups and adsorbed water, and bands below 1000 cm⁻¹ associated with Bi-O bonds.[9]

-

Relationship to Bismuth Oxide (Bi₂O₃)

Bismuth hydroxide is thermally unstable and serves as a direct precursor to bismuth oxide, a material with significant electronic and photocatalytic properties. The characteristics of the Bi(OH)₃ precursor directly influence the final properties of the Bi₂O₃.

Thermal Decomposition Pathway

Caption: Influence of Bi(OH)₃ precursor properties on the final Bi₂O₃ product.

The controlled thermal decomposition (calcination) of Bi(OH)₃ removes water molecules and leads to the formation of various crystalline polymorphs of Bi₂O₃ (e.g., α-Bi₂O₃, β-Bi₂O₃).[6] The particle size, morphology, and degree of agglomeration of the initial hydroxide precursor are critical in determining the phase, crystallite size, and surface area of the resulting oxide, which in turn dictates its performance in applications like catalysis.[6]

Conclusion

The structural analysis of bismuth hydroxide is a non-trivial task due to its predominantly amorphous nature. A comprehensive characterization cannot rely on a single technique but requires a suite of analytical methods. While X-ray and neutron diffraction can probe the degree of crystallinity and short-range order, electron microscopy and spectroscopy are essential for understanding the morphology and chemical makeup. For professionals in materials science and drug development, controlling the synthesis and understanding the physicochemical properties of the amorphous Bi(OH)₃ precursor are the most critical steps for obtaining final products with desired and reproducible characteristics.

References

- 1. Page loading... [guidechem.com]

- 2. Bismuth Hydroxide [drugfuture.com]

- 3. bismuth hydroxide [chemister.ru]

- 4. Bismuth hydroxide - Wikipedia [en.wikipedia.org]

- 5. CN103112893A - Preparation method of bismuth hydroxide - Google Patents [patents.google.com]

- 6. Bismuth Hydroxide | High-Purity Reagent | RUO [benchchem.com]

- 7. Bismuth hydroxide | BiH3O3 | CID 9838064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. monash.edu [monash.edu]

- 11. TiO2-Engineered Lead-Free Borate Glasses: A Dual-Functional Platform for Photonic and Radiation Shielding Technologies [mdpi.com]

- 12. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 13. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Characterization of Bismuth(III) Hydroxide (Bi(OH)₃)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bismuth(III) hydroxide (B78521) (Bi(OH)₃) is an inorganic compound of significant interest due to its role as a versatile precursor for the synthesis of various bismuth-containing materials, particularly bismuth oxide (Bi₂O₃) nanoparticles.[1] It presents as a yellowish-white powder or white flakes, is insoluble in water, and decomposes to Bi₂O₃ upon heating.[2][3] Its applications are found in gastrointestinal protective agents, absorbents, and as a component in the hydrolysis of ribonucleic acid.[2] This document provides an in-depth technical guide on the primary synthesis methodologies for Bi(OH)₃ and the key analytical techniques used for its characterization. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to aid researchers in their practical applications.

Synthesis Methodologies

The synthesis of Bi(OH)₃ is primarily achieved through wet chemical routes, including hydrothermal methods and chemical precipitation. These methods allow for control over particle size and morphology, which are critical for its end-use applications.

Hydrothermal Synthesis

Hydrothermal synthesis is a robust method for producing crystalline Bi(OH)₃. The process involves heating a precursor solution in a sealed vessel (autoclave), which allows the pressure and temperature to increase beyond the boiling point of water. This controlled environment facilitates the formation of well-defined crystalline structures.[4][5]

A typical experimental procedure for the hydrothermal synthesis of Bi(OH)₃ is as follows[4]:

-

Precursor Preparation: Disperse 1 mmol of bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in 30 mL of deionized water using ultrasonication.

-

pH Adjustment: Adjust the pH of the suspension to a desired level (e.g., 10, 12, or 14) by the dropwise addition of a 10 M potassium hydroxide (KOH) solution.

-

Homogenization: Stir the resulting suspension for 1 hour at ambient temperature to ensure homogeneity.

-

Hydrothermal Reaction: Transfer the suspension into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at 150°C for 12 hours.

-

Product Recovery: After the autoclave cools to room temperature, collect the white precipitate by centrifugation.

-

Purification: Wash the collected precipitate thoroughly with deionized water several times to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at 80°C for 12 hours.

Chemical Precipitation

Chemical precipitation is a widely used, scalable, and straightforward method for synthesizing Bi(OH)₃.[6] It typically involves the reaction of a soluble bismuth salt with a base, leading to the precipitation of insoluble Bi(OH)₃.[1][7] The properties of the final product can be tuned by controlling parameters such as pH, temperature, reaction time, and the presence of dispersants.[6][8]

The following protocol is based on a patented method designed to produce Bi(OH)₃ with low impurity content[8][9]:

-

Solution Preparation:

-

Prepare a 0.15–2 mol/L solution of bismuth nitrate (Bi(NO₃)₃).

-

Prepare an ammonia (B1221849) (NH₃·H₂O) solution.

-

Prepare a solution of a dispersant (e.g., polyethylene (B3416737) glycol).

-

-

Pre-precipitation:

-

Add the dispersant solution to the bismuth nitrate solution and stir. Dilute with water.

-

Slowly add the ammonia solution to the bismuth nitrate mixture to adjust the pH to between 5.5 and 10.0. The reaction is conducted at 20–90°C for 0.5–8 hours.

-

-

Initial Separation: Filter the resulting suspension to collect the pre-precipitate and wash it.

-

Conversion & Aging:

-

Resuspend the washed pre-precipitate in deionized water.

-

Continue to add the ammonia solution to adjust the pH, followed by stirring.

-

Allow the suspension to age statically to promote crystal growth and purity.

-

-

Final Purification: Wash the aged precipitate with deionized water multiple times until the conductivity of the filtrate is less than 200 µs/cm.[9]

-

Drying and Milling: Separate and dry the purified Bi(OH)₃ precipitate. The dry powder can be jet-milled to obtain a fine product with a controlled particle size.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, structure, and morphology of the synthesized Bi(OH)₃. The following techniques are commonly employed.

X-Ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystalline phase and structure of the synthesized material. While historically considered amorphous, crystalline Bi(OH)₃ can be prepared.[10] XRD patterns are used to confirm the formation of Bi(OH)₃ and to distinguish it from potential impurities like Bi₂O₃ or bismuth oxynitrates.[4][11]

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and particle size of Bi(OH)₃.[4] SEM provides detailed images of the sample's surface topography, while TEM offers higher resolution to observe the internal structure and shape of individual nanoparticles.[12] The morphology of synthesized Bi(OH)₃ can range from flakes and nanoplates to microspheres composed of smaller nanosheets.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound by measuring the absorption of infrared radiation. For Bi(OH)₃, FTIR spectra are characterized by specific absorption bands corresponding to O-H and Bi-O bonds.

Table 1: Summary of Key FTIR Absorption Bands for Bi(OH)₃

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| 3200–3600 | O-H stretching vibrations from hydroxide groups and adsorbed water | [14][15] |

| ~1380 | Bi-OH group vibrations | [16] |

| ~845 | Bi-O-Bi stretching vibrations |[16] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of Bi(OH)₃. TGA measures the change in mass as a function of temperature, revealing the decomposition pathway. Bi(OH)₃ is thermally unstable and decomposes to bismuth(III) oxide (Bi₂O₃) and water upon heating.[2][3]

Table 2: Thermal Properties of Bi(OH)₃

| Property | Value | Description | Reference(s) |

|---|---|---|---|

| Decomposition Temperature | ~400°C | Temperature at which Bi(OH)₃ fully decomposes to Bi₂O₃. | [2][3] |

| Initial Water Loss | ~100°C | Corresponds to the loss of one molecule of water. | [6] |

| Decomposition Reaction | 2Bi(OH)₃(s) → Bi₂O₃(s) + 3H₂O(g) | The overall thermal decomposition reaction. | N/A |

Conclusion

This guide has detailed the primary synthesis routes—hydrothermal and chemical precipitation—for obtaining bismuth(III) hydroxide, providing comprehensive experimental protocols for researchers. The key characterization techniques, including XRD, SEM/TEM, FTIR, and thermal analysis, have been outlined along with the expected quantitative results. The provided data and workflows serve as a practical resource for scientists and professionals engaged in the synthesis and application of this important bismuth compound, facilitating reproducible and high-quality material production for research and development.

References

- 1. Bismuth Hydroxide | High-Purity Reagent | RUO [benchchem.com]

- 2. Bismuth hydroxide - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN103112893B - Preparation method of bismuth hydroxide - Google Patents [patents.google.com]

- 9. CN103112893A - Preparation method of bismuth hydroxide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Bismuth Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of bismuth hydroxide (B78521) (Bi(OH)₃), focusing on its molar mass and density. This document details standard experimental protocols for the synthesis and characterization of this compound, tailored for professionals in research and drug development.

Core Physicochemical Data

Bismuth hydroxide is an inorganic compound that typically appears as a white or yellowish-white amorphous powder. It is of significant interest in pharmaceuticals, particularly for its use in gastrointestinal medications. Accurate determination of its molar mass and density is fundamental for quality control, formulation development, and regulatory compliance.

Quantitative Data Summary

The molar mass and density of bismuth hydroxide are critical parameters for stoichiometric calculations and material handling. The following table summarizes the reported values from various sources. The variation in density values can be attributed to differences in the material's physical form (e.g., bulk vs. tapped density, degree of hydration, and crystallinity).

| Property | Value | Notes |

| Molar Mass | ~260.00 g/mol | Calculated based on the chemical formula Bi(OH)₃. Sources report values of 260.00 g/mol , 260.001 g/mol , and 260.003 g/mol .[1][2][3][4][5] |

| Density | 4.36 g/cm³ | Commonly cited value for the solid.[2][6][7] |

| 4.96 g/cm³ | Reported value.[1] | |

| ~4.2 g/cm³ | Estimated value.[3] |

Experimental Protocols

This section details the methodologies for the synthesis and physical characterization of bismuth hydroxide.

Synthesis of Bismuth Hydroxide via Chemical Precipitation

Chemical precipitation is a common and scalable method for synthesizing bismuth hydroxide. The process typically involves the reaction of a soluble bismuth salt with an alkaline solution to precipitate the insoluble hydroxide.

Protocol:

-

Preparation of Precursor Solutions:

-

Prepare a solution of bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) by dissolving a known mass in deionized water. A dilute acid (e.g., nitric acid) may be added to prevent premature hydrolysis and precipitation of bismuth subnitrate.

-

Prepare a separate alkaline solution, such as aqueous ammonia (B1221849) (NH₄OH) or sodium hydroxide (NaOH).

-

-

Precipitation:

-

Slowly add the alkaline solution dropwise to the bismuth nitrate solution while stirring vigorously. The reaction is typically performed at a controlled temperature, for instance, between 20°C and 90°C.[5]

-

Continuously monitor the pH of the mixture. The addition of the alkaline solution is continued until the pH reaches a target range, often between 5.5 and 10, to ensure complete precipitation of bismuth hydroxide.[2]

-

-

Washing and Purification:

-

The resulting white precipitate is separated from the solution by filtration or centrifugation.

-

The precipitate is washed multiple times with deionized water to remove residual ions. Washing is often continued until the conductivity of the filtrate is below a certain threshold (e.g., <200 µS/cm) to ensure high purity.[5]

-

-

Drying:

-

The purified bismuth hydroxide precipitate is dried in an oven at a controlled temperature (e.g., below 90°C) to remove water without causing thermal decomposition to bismuth oxide (Bi₂O₃).[5]

-

-

Milling (Optional):

-

For applications requiring a specific particle size distribution, the dried powder may be subjected to jet milling.[5]

-

Caption: Workflow for the synthesis of bismuth hydroxide via chemical precipitation.

Determination of Molar Mass

The molar mass of a pure compound like bismuth hydroxide is typically not determined experimentally in routine analysis. Instead, it is calculated based on its chemical formula (Bi(OH)₃) and the standard atomic weights of its constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Bismuth (Bi): ~208.980 g/mol

-

Oxygen (O): ~15.999 g/mol

-

Hydrogen (H): ~1.008 g/mol

Calculation: Molar Mass = (1 × Atomic Mass of Bi) + (3 × Atomic Mass of O) + (3 × Atomic Mass of H) Molar Mass = (208.980) + 3(15.999) + 3(1.008) = 259.997 g/mol

For novel compounds, colligative properties such as freezing point depression can be used for experimental determination.[4][8] However, this method requires dissolving the solute in a suitable solvent, which is not practical for bismuth hydroxide due to its insolubility in most common solvents.

Determination of Density for Powdered Solids

The density of a powder can be expressed as either bulk density or true density. Bulk density includes the volume of inter-particle spaces, while true density excludes it.

2.3.1 Bulk Density Determination

This method measures the volume of a known mass of powder in a graduated cylinder.

Protocol:

-

Weigh a precise quantity of the dried bismuth hydroxide powder (e.g., 100 g, denoted as m).

-

Gently introduce the powder into a dry graduated cylinder of known capacity (e.g., 250 mL) without compacting it.

-

Carefully level the powder surface and record the unsettled apparent volume (V₀).

-

Calculate the bulk density using the formula: Bulk Density = m / V₀ .

-

For tapped density, the cylinder is mechanically tapped a specified number of times until the volume becomes constant, and this final volume is used in the calculation.[1]

2.3.2 True Density Determination using a Pycnometer

This method determines the volume of the solid material itself by fluid displacement.

Protocol:

-

Weigh a clean, dry pycnometer (a flask of a specific, constant volume), and record its mass.

-

Add a known mass of the bismuth hydroxide powder to the pycnometer and weigh it again.

-

Fill the pycnometer with a liquid of known density in which the powder is completely insoluble (e.g., an inert solvent). Ensure all air bubbles are removed.

-

Weigh the pycnometer containing the powder and the liquid.

-

The weight of the displaced liquid can be determined, and from this, the volume of the powder is calculated. The true density is then the mass of the powder divided by its calculated volume.[3]

Caption: Experimental workflows for determining the bulk and true density of powders.

Material Characterization Techniques

Beyond molar mass and density, a comprehensive characterization of bismuth hydroxide, especially for pharmaceutical applications, involves several analytical techniques to determine its structure, purity, and morphology.

-

X-ray Diffraction (XRD): Used to determine the crystalline structure of the material. Bismuth hydroxide is often amorphous or microcrystalline.[9][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present, confirming the presence of hydroxide (O-H) groups and the absence of precursor materials.[9][11]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to study the morphology, particle size, and particle size distribution of the bismuth hydroxide powder.[10][11][12]

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. Page loading... [wap.guidechem.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN103112893A - Preparation method of bismuth hydroxide - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Determining Molar Mass [chem.purdue.edu]

- 9. chalcogen.ro [chalcogen.ro]

- 10. ajer.org [ajer.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemmethod.com [chemmethod.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Bismuth Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the appearance, color, and other core physicochemical properties of bismuth hydroxide (B78521), Bi(OH)₃. It is intended to serve as a key resource for professionals in research and development who utilize bismuth compounds in their work. This document details the synthesis and characterization of bismuth hydroxide, presenting quantitative data in a clear, tabular format and outlining relevant experimental protocols.

Physical and Chemical Properties

Bismuth hydroxide is an inorganic compound that is most accurately described as a bismuth oxide hydrate.[1][2] It is typically encountered as a fine powder.[3]

Appearance and Color

The visual characteristics of bismuth hydroxide can vary slightly depending on its preparation and hydration state. It is most commonly described as a yellowish-white or white to slightly beige amorphous or microcrystalline solid.[1][4][5] When freshly precipitated from a solution of a bismuth salt by the addition of an alkali, it often appears as white flakes .[1][2] Other reported descriptions include a white amorphous powder, a white to cream solid, and a pale-white to off-white powder.[2][3][6]

Upon gentle heating, bismuth hydroxide readily loses one molecule of water to form the yellow metahydroxide.[5] Further heating to 400°C results in complete decomposition to the yellow bismuth(III) oxide (Bi₂O₃).[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of bismuth hydroxide as reported in the scientific literature.

| Property | Value | Reference(s) |

| Chemical Formula | Bi(OH)₃ | [1] |

| Molar Mass | 260.001 g/mol | [1][2] |

| Density | 4.96 g/cm³ 4.962 g/cm³ (at 15°C) 4.36 g/cm³ (at 20°C) | [1][3][5][7] |

| Solubility in Water | Insoluble / Practically Insoluble 7.73 mg/L (at 20°C) | [1][4][5] |

| Solubility (Other) | Soluble in acids and glycerol (B35011) (when freshly precipitated, in the presence of NaOH).[2][5] Insoluble in alkali and organic solvents.[2][4] | [2][4][5] |

| Solubility Product (Ksp) | 3.2 x 10⁻⁴⁰ | [3][8] |

| Decomposition Temperature | Decomposes at 400°C to Bi₂O₃.[1] Some sources indicate decomposition begins at 100°C.[7] | [1][7] |

| Standard Enthalpy of Formation (ΔfH°) | -710.1 kJ/mol (solid) | [7] |

| Standard Molar Entropy (S°) | 124.7 J/(mol·K) (solid) | [7] |

Experimental Protocols

Synthesis of Bismuth Hydroxide via Precipitation

The most common laboratory-scale synthesis of bismuth hydroxide is through the chemical precipitation from a bismuth salt solution by the addition of a base.[6][9]

Objective: To synthesize bismuth hydroxide powder by precipitating Bi³⁺ ions from a bismuth nitrate (B79036) solution using aqueous ammonia (B1221849).

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Aqueous ammonia (NH₃·H₂O) or Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Nitric acid (for initial dissolution, if necessary)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Methodology:

-

Preparation of Bismuth Solution: Dissolve a known quantity of bismuth(III) nitrate pentahydrate in deionized water. A small amount of nitric acid may be added to prevent premature hydrolysis and ensure complete dissolution of the salt. A typical concentration is 0.15 to 2 mol/L.[10]

-

Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add an alkali solution (such as aqueous ammonia or sodium hydroxide) dropwise.[6][11] A white precipitate of bismuth hydroxide will form immediately.[1][11]

-

pH Control: Continuously monitor the pH of the reaction mixture. The addition of the base is typically continued until the pH of the solution reaches a value between 5.5 and 10.[12] The pH is a critical parameter that influences the particle size and morphology.[6]

-

Aging: After the desired pH is reached, the suspension is often stirred for a period (e.g., 0.5 to 8 hours) to ensure the reaction is complete.[12] The precipitated suspension can be "aged" at a temperature below 90°C to enhance the crystallinity of the product.[6]

-

Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid multiple times with deionized water to remove any unreacted salts and ions. The washing is complete when the conductivity of the filtrate is low (e.g., < 200 µS/cm).[10]

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain the final bismuth hydroxide powder. Higher temperatures can lead to dehydration and the formation of bismuth oxide.[6]

Characterization Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present. For bismuth hydroxide, FTIR spectra will show characteristic broad absorption bands in the range of 3200-3445 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxide groups and adsorbed water.[6][13]

-

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability and decomposition of Bi(OH)₃. The analysis reveals distinct weight loss phases, corresponding to the removal of water molecules as the compound decomposes to bismuth oxide (Bi₂O₃).[6]

-

X-Ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure of the material. As-precipitated bismuth hydroxide is often amorphous or poorly crystalline.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to bismuth hydroxide.

Caption: Experimental workflow for the synthesis of bismuth hydroxide via chemical precipitation.

Caption: Thermal decomposition pathway of bismuth hydroxide to bismuth(III) oxide.

References

- 1. Bismuth hydroxide - Wikipedia [en.wikipedia.org]

- 2. buy Bismuth hydroxide Powder manufacturers - FUNCMATER [funcmater.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Bismuth Hydroxide - SYNTHETIKA [synthetikaeu.com]

- 5. Bismuth Hydroxide [drugfuture.com]

- 6. Bismuth Hydroxide | High-Purity Reagent | RUO [benchchem.com]

- 7. bismuth hydroxide [chemister.ru]

- 8. BISMUTH HYDROXIDE CAS#: 10361-43-0 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. CN103112893A - Preparation method of bismuth hydroxide - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical Properties of Bismuth Trihydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical and experimental properties of bismuth trihydroxide, Bi(OH)₃. The information is intended to support research and development activities, particularly in materials science and pharmacology, by consolidating key data on its synthesis, characterization, and potential biological interactions.

Core Chemical and Physical Properties